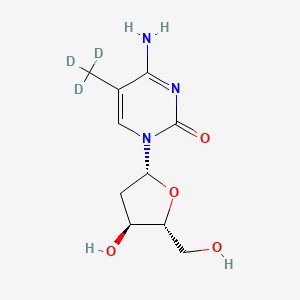

5-Methyl-2'-deoxy Cytidine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCHPKXVUGJYGU-BXKFBODDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Methyl-2'-deoxycytidine as a Biomarker in Cancer Research

Abstract

DNA methylation, primarily the addition of a methyl group to the 5th carbon of cytosine to form 5-methyl-2'-deoxycytidine (5mdC), is a cornerstone of epigenetic regulation.[1] Its role extends from normal physiological processes like genomic imprinting and X-chromosome inactivation to pathological states, most notably cancer.[2][3] Aberrant DNA methylation patterns are a hallmark of nearly all human cancers, contributing to tumorigenesis by silencing tumor suppressor genes and promoting genomic instability.[4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 5mdC's role as a cancer biomarker. We will explore the fundamental biology of 5mdC and its derivatives, detail the principal analytical methodologies for its detection and quantification, and discuss its clinical applications in diagnosis, prognosis, and therapeutic development. This document is structured to provide not only procedural steps but also the causal reasoning behind experimental choices, ensuring a robust and validated approach to biomarker discovery and analysis.

The Biology of 5-Methyl-2'-deoxycytidine: Beyond a Simple Epigenetic Mark

The DNA Methylation Landscape: 5mdC and Its Oxidative Derivatives

5-methyl-2'-deoxycytidine (5mdC), often referred to as 5-methylcytosine (5mC) in the context of DNA, is the most studied epigenetic modification.[6][7] It is a covalent modification catalyzed by DNA methyltransferases (DNMTs).[2][6] However, the story of cytosine modification is not limited to 5mdC. The Ten-Eleven Translocation (TET) family of dioxygenases can sequentially oxidize 5mdC to 5-hydroxymethyl-2'-deoxycytidine (5hmdC), 5-formyl-2'-deoxycytidine (5fC), and 5-carboxy-2'-deoxycytidine (5caC).[8][9] While 5fC and 5caC are typically transient intermediates in the active demethylation pathway, 5hmdC can be a stable epigenetic mark in its own right.[8][10] Understanding the interplay between these modifications is critical, as their balance is often disrupted in cancer. A global loss of 5hmdC, for instance, is emerging as a more consistent cancer hallmark than changes in global 5mdC alone.[8][9]

The Enzymatic Machinery: A Dynamic Equilibrium

The state of DNA methylation is dynamically controlled by the opposing actions of DNMTs and the TET-mediated demethylation pathway.

-

DNA Methyltransferases (DNMTs): This enzyme family establishes and maintains methylation patterns. DNMT1 is the "maintenance" methyltransferase that copies existing methylation patterns onto the new DNA strand during replication, while DNMT3A and DNMT3B are responsible for "de novo" methylation, creating new patterns during development.[2]

-

Ten-Eleven Translocation (TET) Enzymes: TET1, TET2, and TET3 initiate active demethylation by oxidizing 5mdC.[9] This process not only leads to the removal of the methyl group but also creates distinct epigenetic marks (5hmdC, 5fC, 5caC) that can recruit different reader proteins, thereby modulating gene expression.[10]

Dysregulation of 5mdC in Carcinogenesis

The Two Faces of Aberrant Methylation

Disruption of normal methylation patterns is a fundamental characteristic of cancer.[3][5] This occurs in two primary ways:

-

Hypermethylation: This typically occurs at CpG islands in the promoter regions of tumor suppressor genes. The dense methylation leads to a condensed chromatin structure, preventing transcription factors from binding and effectively silencing the gene, which contributes to uncontrolled cell growth.[11]

-

Hypomethylation: This involves a genome-wide decrease in 5mdC levels, often affecting repetitive DNA sequences. This can lead to genomic instability, chromosome rearrangements, and the activation of oncogenes.

The Critical Role of 5hmC Loss as a Hallmark of Malignancy

While global 5mdC levels can be variable, a widespread reduction in 5hmdC is a remarkably consistent finding across a wide range of cancers, including those of the lung, colon, brain, and breast.[8][12] This global loss of 5hmdC has been linked to decreased TET enzyme activity and is often associated with advanced tumor stage and poor patient prognosis.[8][9] Therefore, measuring the ratio of 5hmdC to 5mdC can be a more robust biomarker than measuring 5mdC alone.

5mdC as a Biomarker: A Multifaceted Tool

The stability of DNA and the tumor-specific nature of methylation patterns make 5mdC an ideal biomarker.[11][13]

-

Diagnosis: Specific hypermethylation patterns can distinguish cancerous tissue from normal tissue with high accuracy.[11][14] These signatures can be detected not only in tumor biopsies but also in circulating cell-free DNA (cfDNA) from blood, opening avenues for non-invasive "liquid biopsies".[15]

-

Prognosis: The methylation status of certain genes or a global decrease in 5hmdC can predict patient survival and the likelihood of metastasis.[9][11][12] For example, negative/low 5-hmC levels are significantly associated with lymph node metastasis and advanced TNM stage.[9]

-

Therapeutic Response: Methylation patterns can predict a tumor's response to certain therapies, including epigenetic drugs like DNMT inhibitors.

Methodologies for 5mdC Quantification and Mapping: A Technical Primer

The choice of analytical method depends on the specific research question: are you interested in the total amount of 5mdC in the genome (global) or its location at specific genes (locus-specific)?

Gold Standard for Global Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the most accurate and sensitive global quantification of 5mdC and its derivatives, LC-MS/MS is the undisputed gold standard.[16][17] This method involves enzymatically digesting genomic DNA into individual nucleosides, separating them by liquid chromatography, and detecting them by mass spectrometry based on their unique mass-to-charge ratios.[18][19] Its high specificity allows for the simultaneous measurement of dC, 5mdC, 5hmdC, 5fC, and 5caC in a single run.[16]

Protocol 1: Global 5mdC Quantification in Genomic DNA via LC-MS/MS

This protocol is a synthesized representation of established methodologies.[18][19]

-

DNA Extraction & Purity Assessment:

-

Extract genomic DNA from tissue or cells using a high-quality kit (e.g., Qiagen QIAmp DNA Mini Kit).[20] For cfDNA from plasma, use specialized kits and follow established pre-analytical guidelines, such as double centrifugation protocols to minimize contamination from genomic DNA.[21]

-

Rationale: High-purity DNA is essential to prevent inhibition of downstream enzymatic reactions.

-

Assess DNA concentration and purity (A260/A280 ratio should be >1.6).[19]

-

-

Enzymatic Hydrolysis to Deoxynucleosides:

-

To a 1-5 µg aliquot of DNA, add a cocktail of enzymes such as nuclease P1, followed by alkaline phosphatase.[1]

-

Incubate according to the enzyme manufacturer's instructions (e.g., 2-4 hours at 37°C).[1]

-

Rationale: This multi-enzyme approach ensures complete digestion of the DNA backbone into its constituent deoxynucleosides for accurate analysis.

-

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed sample onto an appropriate LC column (e.g., a reverse-phase C18 column).[16][19]

-

Separate the deoxynucleosides using a gradient of solvents, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[19]

-

Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[18]

-

Rationale: MRM provides exceptional sensitivity and specificity by monitoring a specific precursor ion → product ion transition for each analyte.

-

-

Quantification:

-

Prepare calibration curves using authentic standards of known concentrations for 5mdC, dC, and 5hmdC.[18][19]

-

Calculate the absolute concentration of each nucleoside in the sample by interpolating from the calibration curves.

-

Express global methylation as a percentage: %5mdC = [5mdC / (5mdC + dC)] * 100.[22]

-

| Parameter | Typical Value/Setting | Reference |

| LC Column | Reverse Phase C18, 50-100 mm length | [16][19] |

| MS Mode | Positive ESI, Multiple Reaction Monitoring (MRM) | [18] |

| MRM Transition (5mdC) | m/z 242.1 → 126.1 | [16] |

| MRM Transition (dC) | m/z 228.4 → 112.2 | [16] |

| MRM Transition (5hmdC) | m/z 258.1 → 142.1 | [16] |

| Limit of Detection | As low as 0.06 - 0.23 fmol | [16] |

High-Resolution Mapping: Bisulfite-Based Methods

Bisulfite sequencing is the "gold standard" for determining the methylation status of every cytosine at single-base resolution.[23]

Principle of Bisulfite Conversion: Treatment of DNA with sodium bisulfite chemically deaminates unmethylated cytosine (C) into uracil (U), while methylated cytosines (5mdC) remain unchanged.[24] During subsequent PCR amplification, the uracils are read as thymines (T). By comparing the treated sequence to the original reference sequence, every C that remains a C was methylated, and every C that is converted to a T was unmethylated.[23][24]

Critical Limitation: Standard bisulfite sequencing cannot distinguish between 5mdC and 5hmdC, as both are resistant to conversion.[24] For applications where this distinction is important, advanced methods are necessary:

-

Oxidative Bisulfite Sequencing (oxBS-Seq): This method involves an initial oxidation step that converts 5hmdC to 5-formylcytosine (5fC). 5fC is then susceptible to bisulfite conversion (to U). In this workflow, only 5mdC is protected and read as a C, allowing for true 5mdC mapping.[24][25]

-

Tet-Assisted Bisulfite Sequencing (TAB-Seq): This technique uses the TET enzyme to convert 5mC to 5caC, while protecting 5hmC from oxidation. Subsequent bisulfite treatment converts C and 5caC to U, leaving only the original 5hmC to be read as C.[25]

Enrichment-Based Profiling: Methylated DNA Immunoprecipitation (MeDIP)

MeDIP is an affinity-based method that uses a specific antibody to enrich for methylated DNA fragments from the entire genome.[26][27] It is a cost-effective alternative to whole-genome bisulfite sequencing for genome-wide screening, though it provides lower resolution (typically 100-200 bp).[7][28]

Protocol 2: MeDIP-Seq Workflow

This protocol is a synthesized representation of established methodologies.[27][28]

-

DNA Fragmentation: Shear high-quality genomic DNA to an average size of 200-800 bp using sonication.

-

Denaturation: Heat the fragmented DNA to create single-stranded fragments. Rationale: The anti-5mC antibody has a higher affinity for 5mC in single-stranded DNA.[27]

-

Immunoprecipitation (IP): Incubate the denatured DNA with a monoclonal antibody specific to 5-methylcytidine.

-

Complex Capture: Add magnetic beads coated with Protein A/G to capture the DNA-antibody complexes.

-

Washing: Perform a series of washes with IP buffer to remove non-specifically bound, unmethylated DNA fragments.[27] Rationale: This step is critical for reducing background and ensuring the specificity of the enrichment.

-

Elution: Elute the enriched methylated DNA from the antibody-bead complex, typically using a high-salt buffer or digestion with Proteinase K.[27]

-

Sequencing: Purify the eluted DNA and prepare a library for next-generation sequencing.

Clinical and Drug Development Applications

5mdC in Liquid Biopsies: Non-Invasive Cancer Monitoring

The analysis of 5mdC patterns in cfDNA isolated from blood plasma is a rapidly advancing field.[15] Because cfDNA from tumors carries the same methylation signatures as the primary tumor, liquid biopsies can be used for early cancer detection, monitoring for recurrence after treatment, and assessing tumor heterogeneity without the need for invasive tissue biopsies.[13][15]

Targeting the Epigenome: DNA Methyltransferase Inhibitors

Since aberrant hypermethylation silences tumor suppressor genes, drugs that inhibit DNMTs can reactivate these genes and induce apoptosis in cancer cells.[29][30] 5-aza-2'-deoxycytidine (Decitabine) is a nucleoside analog that, once incorporated into DNA, covalently traps DNMTs, leading to their degradation and a passive loss of methylation during DNA replication.[31][32] The efficacy of these drugs is often dose- and schedule-dependent, and understanding the baseline methylation status of a patient's tumor could help predict their response to such epigenetic therapies.[32]

Future Perspectives

The study of 5-methyl-2'-deoxycytidine and its derivatives continues to evolve. The development of third-generation sequencing technologies that can directly detect modified bases without the need for bisulfite conversion promises to revolutionize the field. Furthermore, integrating methylation data with other 'omics' data (genomics, transcriptomics, proteomics) will provide a more holistic view of cancer biology, leading to the development of more precise diagnostic tools and targeted therapies. The continued refinement of liquid biopsy techniques will further push 5mdC analysis to the forefront of clinical cancer management, offering a real-time, minimally invasive window into a tumor's epigenetic state.

References

-

Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. ACS Publications. [Link]

-

Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors. National Institutes of Health (NIH). [Link]

-

Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. PubMed. [Link]

-

5-Methylcytosine and 5-Hydroxymethylcytosine Signatures Underlying Pediatric Cancers. National Institutes of Health (NIH). [Link]

-

Methyl-Cytosine-Based Immunoprecipitation for DNA Methylation Analysis. PubMed. [Link]

-

Principles and Workflow of Whole Genome Bisulfite Sequencing. Novogene. [Link]

-

Direct Analysis of 5-Methylcytosine and 5-Methyl-2'-deoxycytidine in Human Urine by Isotope Dilution LC-MS/MS: Correlations with N-Methylated Purines and Oxidized DNA Lesions. ACS Publications. [Link]

-

Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing. National Institutes of Health (NIH). [Link]

-

RNA 5-Methylcytosine Analysis by Bisulfite Sequencing. PubMed. [Link]

-

Regulation and Functional Significance of 5-Hydroxymethylcytosine in Cancer. MDPI. [Link]

-

Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing. PubMed. [Link]

-

New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine. National Institutes of Health (NIH). [Link]

-

Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer. National Institutes of Health (NIH). [Link]

-

Quantification of 5-methyl-2'-deoxycytidine in the DNA. PubMed. [Link]

-

Bisulfite Sequencing Protocol Displays Both 5-methylcytosine and N4-methylcytosine. PubMed. [Link]

-

Bisulfite sequencing. Wikipedia. [Link]

-

Decreased 5-hydroxymethylcytosine levels correlate with cancer progression and poor survival: a systematic review and meta-analysis. National Institutes of Health (NIH). [Link]

-

Bisulfite Sequencing: Introduction, Features, Workflow, and Applications. CD Genomics. [Link]

-

Simultaneous determination of 8-hydroxy-2'-deoxyguanosine and 5-methyl-2'-deoxycytidine in DNA sample by high performance liquid chromatography/positive electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq). CD Genomics. [Link]

-

Methylated RNA Immunoprecipitation Assay to Study m5C Modification in Arabidopsis. JoVE. [Link]

-

Quantification of 5-methyl-2'-deoxycytidine in the DNA. Semantic Scholar. [Link]

-

Quantification of 5-methyl-2'-deoxycytidine in the DNA. Semantic Scholar. [Link]

-

Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection. PubMed. [Link]

-

Global Methylation and Hydroxymethylation in DNA from Blood and Saliva in Healthy Volunteers. National Institutes of Health (NIH). [Link]

-

High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests. ResearchGate. [Link]

-

5-Methyl-2'-deoxycytidine in single-stranded DNA can act in cis to signal de novo DNA methylation. National Institutes of Health (NIH). [Link]

-

Determination of 5-methyl-2 '-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection. ResearchGate. [Link]

-

Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. MDPI. [Link]

-

The methyltransferase inhibitor 5-aza-2-deoxycytidine induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells. AACR Publications. [Link]

-

Study Supports Use of Methylated DNA Biomarkers for Cancer Diagnosis and Prognosis. Labmedica. [Link]

-

The Effects of 5-Azacytidine and 5-Aza-2'-deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line. Brieflands. [Link]

-

DNA methylation profiles in cancer diagnosis and therapeutics. ResearchGate. [Link]

-

DNA methylation markers for diagnosis and prognosis of common cancers. National Institutes of Health (NIH). [Link]

-

DNA methylation profiles in cancer: functions, therapy, and beyond. National Institutes of Health (NIH). [Link]

-

DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B. National Institutes of Health (NIH). [Link]

-

Guidelines for pre-analytical conditions for assessing the methylation of circulating cell-free DNA. National Institutes of Health (NIH). [Link]

-

DNA methylation markers for diagnosis and prognosis of common cancers. PubMed. [Link]

-

Sample Preparation for DNA Methylation Analysis. Active Motif. [Link]

-

Towards precision medicine: advances in 5-hydroxymethylcytosine cancer biomarker discovery in liquid biopsy. National Institutes of Health (NIH). [Link]

-

Importance of dose-schedule of 5-aza-2'-deoxycytidine for epigenetic therapy of cancer. BioMed Central. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methyl-2'-deoxycytidine in single-stranded DNA can act in cis to signal de novo DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA methylation profiles in cancer: functions, therapy, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methylcytosine and 5-Hydroxymethylcytosine Signatures Underlying Pediatric Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics [cd-genomics.com]

- 8. mdpi.com [mdpi.com]

- 9. Decreased 5-hydroxymethylcytosine levels correlate with cancer progression and poor survival: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. DNA methylation markers for diagnosis and prognosis of common cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study Supports Use of Methylated DNA Biomarkers for Cancer Diagnosis and Prognosis - molecular-diagnostics - mobile.Labmedica.com [mobile.labmedica.com]

- 14. DNA methylation markers for diagnosis and prognosis of common cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Towards precision medicine: advances in 5-hydroxymethylcytosine cancer biomarker discovery in liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Global Methylation and Hydroxymethylation in DNA from Blood and Saliva in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. activemotif.jp [activemotif.jp]

- 21. Guidelines for pre-analytical conditions for assessing the methylation of circulating cell-free DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 24. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 25. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 26. Methyl-Cytosine-Based Immunoprecipitation for DNA Methylation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. aacrjournals.org [aacrjournals.org]

- 30. brieflands.com [brieflands.com]

- 31. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Importance of dose-schedule of 5-aza-2'-deoxycytidine for epigenetic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-2'-deoxycytidine: A Pivotal Regulator in the Epigenetic Landscape of Gene Expression

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Methyl-2'-deoxycytidine (5-mdC or 5mC) is far more than a simple modification of the DNA backbone; it is a critical epigenetic regulator that orchestrates the complex symphony of gene expression essential for development, cellular identity, and organismal health. Once considered a static and permanent mark of gene silencing, our understanding of 5mC has evolved dramatically. It is now recognized as the focal point of a highly dynamic cycle of methylation and demethylation, "written," "read," and "erased" by a suite of sophisticated enzymatic players. This guide provides a deep dive into the molecular mechanisms governing 5mC's role in gene expression, the enzymatic machinery that controls its fate, and the state-of-the-art methodologies employed to decipher its genome-wide distribution and functional consequences. For researchers in basic science and drug development, a thorough comprehension of these pathways is paramount for unraveling disease mechanisms and designing next-generation epigenetic therapeutics.

The Core Machinery: Writing and Erasing the 5mC Mark

The concentration and genomic location of 5mC are not arbitrary; they are the result of a tightly regulated balance between the activities of DNA methyltransferases (DNMTs) and the demethylating machinery, primarily the Ten-Eleven Translocation (TET) family of enzymes.

Establishing the Mark: DNA Methyltransferases (DNMTs)

The covalent addition of a methyl group to the 5th carbon of a cytosine, typically within a CpG dinucleotide context, is catalyzed by DNMTs.[1][2] This reaction utilizes S-adenosylmethionine (SAM) as the essential methyl donor.[1][3][4] The DNMT family in mammals consists of three key players:

-

DNMT1 (The Maintainer): This enzyme is crucial for the faithful propagation of methylation patterns through cell division. It recognizes hemi-methylated DNA strands that form during replication and methylates the newly synthesized strand, thus maintaining the epigenetic memory of the parent cell.[1][5]

-

DNMT3A and DNMT3B (The De Novo Writers): These enzymes establish new methylation patterns during critical developmental windows, such as embryogenesis and cellular differentiation.[3][5][6] Their activity is essential for setting the epigenetic landscape that defines specific cell lineages.

The catalytic mechanism involves the enzyme flipping the target cytosine out of the DNA helix, allowing for the transfer of the methyl group from SAM before the modified base is returned to its position.[4]

Caption: The DNA Methylation cycle catalyzed by DNMTs.

Removing the Mark: Passive and Active Demethylation

The removal of 5mC is as critical as its placement and occurs through two distinct pathways.

-

Passive Demethylation: This process is inherently linked to DNA replication. If DNMT1 activity is inhibited or absent, the methylation mark on the parent strand is not copied to the new strand.[1] Consequently, the 5mC mark is progressively diluted with each subsequent round of cell division, leading to a passive loss of methylation.[1]

-

Active Demethylation: This pathway provides a mechanism for rapid, targeted removal of 5mC independent of cell division. It is initiated by the TET (Ten-Eleven Translocation) family of dioxygenases (TET1, TET2, TET3) .[7][8][9] These enzymes catalyze the iterative oxidation of 5mC in an Fe(II)- and α-ketoglutarate-dependent manner.[8]

-

Step 1: TET enzymes oxidize 5mC to 5-hydroxymethylcytosine (5hmC) .[7][8][9] 5hmC is not merely a transient intermediate; it is a stable epigenetic mark in its own right, often enriched in active gene bodies and enhancers.

-

Step 2: TETs can further oxidize 5hmC to 5-formylcytosine (5fC) and subsequently to 5-carboxylcytosine (5caC) .[7][8][9][10]

-

Step 3: The oxidized derivatives, 5fC and 5caC, are recognized and excised by Thymine DNA Glycosylase (TDG) .[2][10]

-

Step 4: The resulting abasic site is then repaired by the Base Excision Repair (BER) pathway, which ultimately restores an unmodified cytosine, completing the demethylation cycle.[2][10] An alternative, though less established, pathway involves the deamination of 5hmC to 5-hydroxymethyluracil (5hmU) by AID/APOBEC deaminases, which is also repaired by the BER pathway.[7][10]

-

Caption: The TET-TDG-BER pathway for active DNA demethylation.

Mechanisms of 5mC-Mediated Gene Regulation

The presence of 5mC within regulatory regions of the genome primarily leads to transcriptional repression through two well-established, interconnected mechanisms.

Direct Blockade of Transcription Factor Binding

The methylation of cytosines within the specific DNA recognition sequences of many transcription factors can directly inhibit their binding. This steric hindrance prevents the assembly of the transcriptional machinery at gene promoters, effectively acting as a direct "off" switch for gene expression.

Indirect Repression via "Reader" Proteins

The genome encodes a class of proteins that specifically recognize and bind to methylated CpG sites. These "readers" translate the methylation mark into a functional outcome, most often gene silencing. The most extensively studied of these are proteins containing a Methyl-CpG Binding Domain (MBD).

-

MeCP2 (Methyl-CpG Binding Protein 2): MeCP2 is a canonical reader of DNA methylation.[11][12][13] Upon binding to 5mC, MeCP2 acts as a molecular scaffold, recruiting large co-repressor complexes such as SIN3A and NCoR1/2.[12][14] These complexes contain histone deacetylases (HDACs), which remove acetyl groups from histone tails. This deacetylation leads to a more compact chromatin structure (heterochromatin), which is less accessible to transcription factors and RNA polymerase, thereby ensuring stable, long-term gene silencing.[12] Mutations in the MECP2 gene are the primary cause of Rett Syndrome, a severe neurodevelopmental disorder, highlighting its critical role in brain function.[11][12]

Caption: A typical experimental workflow for WGBS.

Experimental Protocol: Whole-Genome Bisulfite Sequencing (WGBS) Library Preparation

Causality: This protocol is designed to generate high-quality libraries for sequencing by first fragmenting the DNA to a size compatible with Illumina platforms, ligating methylated adapters to protect them from bisulfite conversion, and then performing the critical conversion step. The final PCR amplification enriches the library and adds sequencing indices.

-

DNA Extraction & QC: Extract high-quality genomic DNA from your sample. Quantify the DNA and assess its integrity. A minimum of 5 μg of DNA is recommended. [15]2. DNA Fragmentation: Shear the gDNA to an average size of 250 bp using a Covaris sonicator or similar instrument. [16]Verify the fragment size distribution using gel electrophoresis or a Fragment Analyzer. [16]3. End Repair, A-tailing, and Adapter Ligation:

-

Perform end-repair on the fragmented DNA to create blunt ends.

-

Add a single 'A' nucleotide to the 3' ends of the fragments.

-

Ligate methylated sequencing adapters (e.g., NEBNext Multiplex Oligos) to the A-tailed fragments. [16]This methylation is critical to prevent the adapter cytosines from being converted.

-

Purify the adapter-ligated DNA.

-

-

Bisulfite Conversion:

-

Treat the adapter-ligated DNA with a bisulfite conversion kit (e.g., Zymo EZ DNA Methylation-Gold™ Kit) according to the manufacturer's protocol. [16]This step converts unmethylated cytosines to uracil.

-

Elute the converted DNA in a small volume (e.g., 10 µL). [16]5. PCR Amplification:

-

Amplify the bisulfite-converted, adapter-ligated library using a high-fidelity, uracil-tolerant polymerase. Use 4-8 cycles of PCR to minimize amplification bias. [16] * Use primers that are complementary to the ligated adapters.

-

-

Library Purification & QC:

-

Purify the final library using AMPure XP beads to remove primer-dimers and select for the desired library size. [16] * Quantify the final library using a Qubit fluorometer and assess the size distribution on a Fragment Analyzer. [16] * Perform qPCR with a library quantification kit (e.g., KAPA) to determine the precise concentration of sequenceable molecules. [16]7. Sequencing: Pool libraries if multiplexing and sequence on an Illumina platform using a paired-end 150 bp strategy. [15]

-

For studies focused on specific genomic loci (e.g., all gene promoters, CpG islands, or a custom panel of cancer-related genes), targeted approaches offer a cost-effective alternative to WGBS. [17][18][19]By enriching for regions of interest, sequencing depth is increased, allowing for highly sensitive detection of methylation changes in smaller, more relevant genomic windows. [20][21]This is achieved either through hybridization-based capture with oligonucleotide probes or multiplex PCR amplification. [19]

Affinity Enrichment-Based Methods

These methods do not provide single-base resolution but are excellent for genome-wide profiling and identifying differentially methylated regions (DMRs) at a lower cost than WGBS.

-

Methylated DNA Immunoprecipitation (MeDIP-Seq): This technique uses a highly specific antibody to capture and enrich for DNA fragments containing 5mC. [22][23][24]The enriched DNA is then sequenced. MeDIP-Seq is effective for surveying the methylome but its resolution is limited by the DNA fragment size (~150-500 bp), and it can be biased towards regions with high CpG density. [23][25]

-

Methylation-Sensitive Restriction Enzyme Sequencing (MRE-Seq): This approach uses restriction enzymes that only cleave unmethylated recognition sites (e.g., HpaII). [26][27][28]The resulting fragments, which represent the unmethylated fraction of the genome, are then sequenced. MRE-Seq is complementary to MeDIP-Seq, and combining the data from both methods can provide a more comprehensive view of the methylome. [27][29][30]

Summary of Key Methodologies

| Methodology | Principle | Resolution | Coverage | Key Advantage | Key Limitation |

| WGBS | Bisulfite conversion of entire genome | Single Nucleotide | Genome-wide | The most comprehensive, unbiased view | High cost, intensive data analysis |

| Targeted Bisulfite-Seq | Bisulfite conversion + region capture/amplification | Single Nucleotide | Targeted Regions | Cost-effective for specific loci, high depth | Only interrogates pre-selected regions |

| MeDIP-Seq | Antibody enrichment of methylated DNA | Low (~150-500 bp) | Genome-wide (enriched) | Cost-effective for genome-wide screening | Lower resolution, potential antibody bias |

| MRE-Seq | Digestion of unmethylated DNA by MREs | Single CpG (at cut sites) | Genome-wide (restricted) | Enriches for unmethylated regions | Limited by enzyme recognition site locations |

Conclusion and Future Outlook

5-Methyl-2'-deoxycytidine is a cornerstone of epigenetic regulation. Its dynamic deposition and removal by DNMTs and TET enzymes, respectively, create a fluid system that dictates chromatin architecture and gene accessibility. The interpretation of these marks by reader proteins like MeCP2 provides the functional link to transcriptional silencing. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and neurological disorders, making the enzymes involved prime targets for therapeutic intervention.

The continued advancement of sequencing technologies, particularly long-read sequencing capable of directly detecting modified bases, will further refine our understanding of the methylome. For researchers and drug developers, a multi-faceted approach, combining high-resolution mapping with functional genomics, is essential to fully elucidate the role of 5mC in health and disease and to unlock the potential of epigenetic therapies.

References

- Hu, L., et al. (2015). Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation. Journal of Genetics and Genomics, 42(9), 481-489.

-

Boyle, P., et al. (2016). Bisulfite oligonucleotide-capture sequencing for targeted base- and strand-specific absolute 5-methylcytosine quantitation. Mechanisms of Ageing and Development, 158, 24-29. [Link]

-

University of Chicago. (2018). Whole Genome Bisulfite Sequencing Protocol. University of Chicago Functional Genomics Facility. [Link]

-

Raine, A., et al. (2017). Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution. Methods in Molecular Biology, 1655, 115-131. [Link]

-

Protocol Online. (n.d.). Whole-Genome Bisulfite Sequencing (WGBS) Protocol. Protocol Online. [Link]

-

Illumina, Inc. (n.d.). Methyl-Seq/MRE-Seq. Illumina Website. [Link]

-

CD Genomics. (n.d.). Principles and Workflow of Whole Genome Bisulfite Sequencing. CD Genomics Website. [Link]

-

CD Genomics. (n.d.). MRE-Seq Service. CD Genomics Website. [Link]

-

Anjana Rao Lab. (2019). TET methylcytosine oxidases: new insights from a decade of research. Philosophical Transactions of the Royal Society B, 374(1788), 20190333. [Link]

-

ENCODE Project. (2017). MRE-Seq and Methyl-Seq. Enseqlopedia. [Link]

-

Wu, H., & Zhang, Y. (2011). Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation. Genes & Development, 25(23), 2436-2452. [Link]

-

Boyle, P., et al. (2016). Bisulfite oligonucleotide-capture sequencing for targeted base- and strand-specific absolute 5-methylcytosine quantitation. Semantic Scholar. [Link]

-

CD Genomics. (2018). MeDIP‑Seq / hMeDIP‑Seq (DNA Methylation & Hydroxymethylation Profiling). CD Genomics Website. [Link]

-

Dai, N., et al. (2014). Effects of Tet-Induced Oxidation Products of 5-Methylcytosine on DNA Replication in Mammalian Cells. Chemical Research in Toxicology, 27(6), 1045-1051. [Link]

-

Ruike, Y., et al. (2015). Combining MeDIP-seq and MRE-seq to investigate genome-wide CpG methylation. Methods in Molecular Biology, 1238, 247-264. [Link]

-

Illumina, Inc. (n.d.). MeDIP-Seq/DIP-Seq. Illumina Website. [Link]

-

Wang, Y., et al. (2012). Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA. Nucleic Acids Research, 40(21), 10931-10939. [Link]

-

CD BioSciences. (n.d.). Methylation-sensitive Restriction Enzyme (MRE) Sequencing Service. CD BioSciences Website. [Link]

-

Diagenode. (n.d.). MeDIP-seq service (Methylated DNA IP Sequencing). Diagenode Website. [Link]

-

Giel-Pietraszuk, M., et al. (2015). Quantification of 5-methyl-2'-deoxycytidine in the DNA. Semantic Scholar. [Link]

-

Giel-Pietraszuk, M., et al. (2015). Quantification of 5-methyl-2'-deoxycytidine in the DNA. Acta Biochimica Polonica, 62(2), 333-337. [Link]

-

Rodriguez-Algarra, F., et al. (2022). 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer. Frontiers in Cell and Developmental Biology, 10, 958596. [Link]

-

Chen, C. C., et al. (2013). DNA 5-Methylcytosine Demethylation Activities of the Mammalian DNA Methyltransferases. Journal of Biological Chemistry, 288(13), 9084-9091. [Link]

-

Niblock, R., et al. (2005). Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection. Journal of Chromatography B, 827(1), 125-130. [Link]

-

Lin, Y. C., et al. (2015). Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. Analytical and Bioanalytical Chemistry, 407(23), 7089-7099. [Link]

-

Wang, Y., et al. (2023). Cross-Kingdom DNA Methylation Dynamics: Comparative Mechanisms of 5mC/6mA Regulation and Their Implications in Epigenetic Disorders. International Journal of Molecular Sciences, 24(21), 15951. [Link]

-

Ruzov, A., et al. (2014). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. Current Organic Chemistry, 18(3), 339-353. [Link]

-

Wikipedia. (n.d.). MECP2. Wikipedia, The Free Encyclopedia. [Link]

-

Fraga, M. F., & Esteller, M. (2017). Targeted Bisulfite Sequencing for Biomarker Discovery. Methods in Molecular Biology, 1619, 15-27. [Link]

-

DNA Learning Center. (2020). DNALC Short: DNA Methyltransferases and DNA Methylation. YouTube. [Link]

-

Johnson, K. C., et al. (2012). Targeted Bisulfite Sequencing Using the SeqCap Epi Enrichment System. Epigenetics, 7(11), 1279-1290. [Link]

-

Hesson, L. B., et al. (1995). 5-Methyl-2'-deoxycytidine in single-stranded DNA can act in cis to signal de novo DNA methylation. Proceedings of the National Academy of Sciences, 92(17), 7844-7848. [Link]

-

Gabel, H. W., et al. (2017). Emerging Chromatin Structural Roles of the Methyl-CpG Binding Protein MeCP2. Epigenetics, 12(4), 261-267. [Link]

-

Bird, A. (2008). The methyl-CpG-binding protein MeCP2 and neurological disease. Biochemical Society Transactions, 36(Pt 4), 575-583. [Link]

-

National Center for Biotechnology Information. (n.d.). MECP2 methyl-CpG binding protein 2 [Homo sapiens (human)]. NCBI Gene. [Link]

-

Kubiś, D., et al. (2024). The Role of DNMT Methyltransferases and TET Dioxygenases in the Maintenance of the DNA Methylation Level. International Journal of Molecular Sciences, 25(17), 9636. [Link]

-

CD Genomics. (2016). Targeted Bisulfite Sequencing. CD Genomics Website. [Link]

-

EpigenTek. (n.d.). Mechanisms of DNA Methyltransferases (DNMTs) and DNA Demethylases. EpigenTek Website. [Link]

-

Neri, F., et al. (2017). Mechanisms of DNA methylation regulatory function and crosstalk with histone lysine methylation. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1860(5), 620-628. [Link]

-

Garvan Institute of Medical Research. (2015). DNA Methylation and Cancer. YouTube. [Link]

-

Khademi, S., et al. (2017). Binding Analysis of Methyl-CpG Binding Domain of MeCP2 and Rett Syndrome Mutations. Scientific Reports, 7, 44645. [Link]

-

Wikipedia. (n.d.). DNA methylation. Wikipedia, The Free Encyclopedia. [Link]

-

Qian, W., et al. (2025). Molecular mechanisms and biological functions of active DNA demethylation in plants. Journal of Integrative Plant Biology, 67(7), 1355-1371. [Link]

-

Wikipedia. (n.d.). Methylated DNA immunoprecipitation. Wikipedia, The Free Encyclopedia. [Link]

-

Busk, M. S., et al. (2017). Genome-wide DNA methylation profiling with MeDIP-seq using archived dried blood spots. Clinical Epigenetics, 9, 118. [Link]

-

Hesson, L. B., et al. (1995). 5-Methyl-2'-deoxycytidine in single-stranded DNA can act in cis to signal de novo DNA methylation. PubMed. [Link]

-

Zhang, Y., et al. (2023). Involvement of 5mC DNA demethylation via 5-aza-2'-deoxycytidine in regulating gene expression during early somatic embryo development in white spruce (Picea glauca). BMC Plant Biology, 23(1), 643. [Link]

Sources

- 1. 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of DNA methylation regulatory function and crosstalk with histone lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of DNMT Methyltransferases and TET Dioxygenases in the Maintenance of the DNA Methylation Level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. epigentek.com [epigentek.com]

- 6. DNA 5-Methylcytosine Demethylation Activities of the Mammalian DNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TET methylcytosine oxidases: new insights from a decade of research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MECP2 - Wikipedia [en.wikipedia.org]

- 12. portlandpress.com [portlandpress.com]

- 13. MECP2 methyl-CpG binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. What are the basic steps of whole genome bisulfite sequencing (WGBS)? | AAT Bioquest [aatbio.com]

- 16. lfz100.ust.hk [lfz100.ust.hk]

- 17. Targeted Bisulfite Sequencing for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeted Bisulfite Sequencing Using the SeqCap Epi Enrichment System | Springer Nature Experiments [experiments.springernature.com]

- 19. Targeted Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 20. Bisulfite oligonucleotide-capture sequencing for targeted base- and strand-specific absolute 5-methylcytosine quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bisulfite oligonucleotide-capture sequencing for targeted base- and strand-specific absolute 5-methylcytosine quantitation | Semantic Scholar [semanticscholar.org]

- 22. MeDIP‑Seq / hMeDIP‑Seq - CD Genomics [cd-genomics.com]

- 23. MeDIP-Seq/DIP-Seq [illumina.com]

- 24. Methylated DNA immunoprecipitation - Wikipedia [en.wikipedia.org]

- 25. MeDIP-seq service (Methylated DNA IP Sequencing) [diagenode.com]

- 26. Methyl-Seq/MRE-Seq [illumina.com]

- 27. MRE-Seq Service - CD Genomics [cd-genomics.com]

- 28. MRE-Seq and Methyl-Seq - Enseqlopedia [enseqlopedia.com]

- 29. Combining MeDIP-seq and MRE-seq to investigate genome-wide CpG methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Methylation-sensitive Restriction Enzyme (MRE) Sequencing Service, By Analysis Methods | CD BioSciences [epigenhub.com]

Methodological & Application

Application Notes & Protocols: The Clinical Utility of 5-Methyl-2'-deoxycytidine-d3 for Accurate DNA Methylation Analysis

Abstract

DNA methylation, primarily the addition of a methyl group to the C5 position of cytosine (5-methylcytosine or 5mC), is a cornerstone of epigenetic regulation. Aberrations in global and gene-specific DNA methylation patterns are established hallmarks of numerous pathologies, most notably cancer, positioning them as critical biomarkers for diagnostics, prognostics, and therapeutic monitoring.[1][2][3] The accurate quantification of global 5-methyl-2'-deoxycytidine (5-mdC), the nucleoside form of 5mC, in clinical specimens is paramount but presents significant analytical challenges. This guide details the application of a deuterated stable isotope-labeled internal standard, 5-Methyl-2'-deoxycytidine-d3 (5-mdC-d3) , in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve the highest level of accuracy and precision in quantifying global DNA methylation. This stable isotope dilution method is recognized as the "gold standard" for its robustness and reliability in clinical research.[4][5]

The Scientific Imperative for a Superior Internal Standard

In clinical research, biomarker measurements demand exceptional accuracy. When quantifying global DNA methylation, we are often looking for subtle but significant shifts in the total percentage of methylated cytosines. Methods that rely on external calibration alone are susceptible to inaccuracies arising from sample loss during multi-step preparation (e.g., DNA extraction, hydrolysis) and fluctuations in instrument performance (e.g., ionization efficiency).

The principle of Stable Isotope Dilution (SID) elegantly overcomes these challenges. By introducing a known quantity of a stable isotope-labeled analog of the analyte at the earliest possible stage of sample preparation, we establish an internal reference that experiences the same processing and analytical variations as the endogenous analyte.[6][7]

5-Methyl-2'-deoxycytidine-d3 is the ideal internal standard for 5-mdC quantification for several fundamental reasons:

-

Chemical and Physical Equivalence: 5-mdC-d3 shares identical chemical properties with the endogenous 5-mdC. This ensures it behaves identically during DNA hydrolysis and chromatographic separation, co-eluting from the LC column.

-

Mass Distinguishability: The three deuterium atoms on the methyl group give 5-mdC-d3 a mass increase of 3 Daltons compared to 5-mdC. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous but distinct detection of the analyte and the internal standard.[8]

-

Ratiometric Precision: Quantification is based on the ratio of the endogenous analyte's signal to the internal standard's signal. This ratio remains constant even if sample is lost or instrument sensitivity drifts, providing a highly precise and self-validating measurement.

Physicochemical Properties

| Property | 5-Methyl-2'-deoxycytidine (5-mdC) | 5-Methyl-2'-deoxycytidine-d3 (5-mdC-d3) |

| CAS Number | 838-07-3[9] | 1160707-78-7[9][10][11] |

| Molecular Formula | C₁₀H₁₅N₃O₄ | C₁₀H₁₂D₃N₃O₄[9][10] |

| Molecular Weight | 241.24 | 244.26[9][10][11] |

| Description | Endogenous modified nucleoside in DNA | Stable isotope-labeled analog for use as an internal standard |

Workflow for Global DNA Methylation Quantification

The following protocol outlines the complete workflow for quantifying global DNA methylation in clinical samples using a 5-mdC-d3 internal standard.

Logical Workflow Diagram

Caption: End-to-end workflow for global DNA methylation analysis.

Detailed Experimental Protocol

This protocol is a template and may require optimization based on the specific instrumentation and sample type.

Part A: Sample Preparation & Hydrolysis

-

Genomic DNA (gDNA) Extraction: Isolate gDNA from the clinical matrix (e.g., peripheral blood mononuclear cells, tumor biopsy, plasma for cfDNA) using a high-quality commercial kit. Ensure the final DNA is free of RNA and protein contaminants.

-

DNA Quantification: Accurately determine the concentration of the extracted gDNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). A typical starting amount is 1-5 µg of DNA.[12]

-

Internal Standard Spiking: This is the most critical step for quantitative accuracy. Add a precise, known amount of 5-mdC-d3 stock solution to the gDNA sample. The amount should be chosen to yield a peak intensity comparable to the expected endogenous 5-mdC.

-

Causality Insight: Spiking the standard before enzymatic digestion ensures that the 5-mdC-d3 experiences the exact same hydrolysis efficiency and any subsequent sample handling losses as the native 5-mdC, validating the final ratiometric measurement.

-

-

Enzymatic Hydrolysis: Digest the gDNA/standard mixture to single nucleosides. A typical enzyme cocktail includes:

-

DNase I

-

Nuclease P1 or DNA Degradase Plus

-

Alkaline Phosphatase Incubate the mixture at 37°C for 2-12 hours.[12] The goal is complete digestion to liberate all nucleosides.

-

-

Protein Removal (Optional but Recommended): Precipitate enzymes and proteins using a filtration device (e.g., 10 kDa molecular weight cut-off filter) or solvent precipitation. This cleans the sample and protects the LC-MS/MS system.

Part B: LC-MS/MS Analysis

-

Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.[13]

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A linear gradient from ~0-50% Mobile Phase B over several minutes to separate the polar nucleosides.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM). This highly specific mode isolates a precursor ion (Q1) and detects a specific fragment ion (Q3) after collision-induced dissociation, minimizing background noise.

-

Self-Validation Insight: The MRM transitions are highly specific to the molecule's structure. Detecting a signal at the correct retention time with the correct precursor/product ion pair provides high confidence in analyte identification.

-

LC-MS/MS MRM Parameters

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| 2'-deoxycytidine (dC) | 228.1 | 112.1 | Used for calculating the percentage of methylation. |

| 5-mdC (Endogenous) | 242.1 | 126.1 | The target analyte.[12] |

| 5-mdC-d3 (Internal Std.) | 245.1 | 129.1 | The stable isotope-labeled standard. Mass shift of +3 Da. |

Note: These values are typical and must be optimized on the specific mass spectrometer used.

Part C: Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing a fixed amount of 5-mdC-d3 and varying, known concentrations of 5-mdC. Analyze these standards to generate a calibration curve by plotting the peak area ratio (5-mdC/5-mdC-d3) against the concentration of 5-mdC.

-

Quantification of Clinical Samples:

-

Integrate the peak areas for endogenous 5-mdC and the 5-mdC-d3 internal standard in the chromatograms from the clinical samples.

-

Calculate the peak area ratio (5-mdC / 5-mdC-d3).

-

Determine the absolute amount of 5-mdC in the sample by interpolating this ratio onto the calibration curve.

-

-

Reporting Results: Global DNA methylation is typically reported as a percentage of total cytosines. To do this, also quantify 2'-deoxycytidine (dC) in the same run.

-

%5-mdC = [Amount of 5-mdC / (Amount of 5-mdC + Amount of dC)] x 100

-

Clinical Research Applications

The ability to accurately measure global DNA methylation using 5-mdC-d3 as an internal standard has profound implications for clinical research.

Principle of Stable Isotope Dilution

Caption: Ratiometric analysis corrects for sample loss and instrument drift.

-

Oncology: Cancer is often characterized by global hypomethylation and localized hypermethylation of tumor suppressor genes.[2] Measuring global 5-mdC levels in tumor tissue or in cell-free DNA (cfcDNA) from blood plasma can serve as a biomarker for cancer detection, prognosis, and monitoring the response to epigenetic drugs like DNMT inhibitors.[1][3][14]

-

Neurological Disorders: DNA methylation is vital for brain development and function. Altered methylation patterns have been linked to various neurological and psychiatric diseases, and accurate quantification is essential for understanding their pathophysiology.[1]

-

Aging and Developmental Biology: Global DNA methylation levels change with age. This methodology provides a robust tool for studying the epigenetic clock and the role of methylation in development and aging.

-

Infectious Diseases: Viral and bacterial infections can induce changes in the host's DNA methylation patterns.[1] Quantifying these changes can provide insights into host-pathogen interactions.

Conclusion

For researchers and drug developers focused on epigenetics, the combination of stable isotope dilution using 5-Methyl-2'-deoxycytidine-d3 and LC-MS/MS analysis represents the pinnacle of analytical rigor for global DNA methylation studies. It provides the accuracy, precision, and reliability required to translate epigenetic biomarkers from the research laboratory to clinically relevant applications. By eliminating ambiguity from sample preparation and instrument variability, this method ensures that observed differences in methylation levels are biological, not artifactual, paving the way for new diagnostic and therapeutic strategies.

References

-

Longdom Publishing. (n.d.). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Retrieved from [Link]

-

CD BioSciences. (n.d.). Global DNA Modification Quantification by LC-MS/MS. Epigenetics. Retrieved from [Link]

-

Friso, S., et al. (2005). Measurement of DNA methylation using stable isotope dilution and gas chromatography-mass spectrometry. Analytical Biochemistry, 336(2), 158-63. Retrieved from [Link]

-

Koch, A., et al. (2018). DNA Methylation as Clinically Useful Biomarkers—Light at the End of the Tunnel. National Institutes of Health (NIH). Retrieved from [Link]

-

Locke, W. J., et al. (2019). DNA Methylation Cancer Biomarkers: Translation to the Clinic. Frontiers in Genetics. Retrieved from [Link]

-

Basavarajappa, H. D., et al. (2015). Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases. Oxford Academic. Retrieved from [Link]

-

Zhu, Y., et al. (2017). LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation. PLOS ONE, 12(4), e0175849. Retrieved from [Link]

-

Yin, R., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry, 87(15), 7686-7692. Retrieved from [Link]

-

Pfeifer, G. P., & Gyorffy, B. (2017). DNA Methylation–Based Biomarkers. Journal of Clinical Oncology. Retrieved from [Link]

-

Frobel, J., et al. (2022). How to Translate DNA Methylation Biomarkers Into Clinical Practice. Frontiers in Genetics. Retrieved from [Link] translating-dna-methylation-biomarkers-into-clinical-practice/full

-

Giglio, D. (2017). DNA methylation as a universal biomarker. Epigenetics & Chromatin, 10(1). Retrieved from [Link]

-

Wu, H., & Zhang, Y. (2017). DNA methylation methods: global DNA methylation and methylomic analyses. PMC - PubMed Central. Retrieved from [Link]

-

DeMott, M. S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC - PubMed Central. Retrieved from [Link]

-

Ji, A., et al. (2016). Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors. National Institutes of Health (NIH). Retrieved from [Link]

-

Chen, H.-J. C., et al. (2021). Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega. Retrieved from [Link]

-

Jekunen, A. J., & Vilpo, J. A. (1984). 5-Methyl-2'-deoxycytidine. Metabolism and effects on cell lethality studied with human leukemic cells in vitro. Molecular Pharmacology, 25(3), 431-5. Retrieved from [Link]

-

Wang, Y., et al. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology. Retrieved from [Link]

-

Pomerantz, S. C., & McClure, T. D. (2024). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. National Institutes of Health (NIH). Retrieved from [Link]

-

ResearchGate. (n.d.). Standard curves for (a) deoxycytidine and (b) 5-methyldeoxycytidine. Retrieved from [Link]

-

Virgilio, A., et al. (2021). Effects of 5-Methyl-2′-Deoxycytidine in G-Quadruplex Forming Aptamers d(G3C)4 and d[GCG2(CG3)3C]: Investigating the Key Role of the Loops. MDPI. Retrieved from [Link]

Sources

- 1. DNA Methylation as Clinically Useful Biomarkers—Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | DNA Methylation Cancer Biomarkers: Translation to the Clinic [frontiersin.org]

- 3. ascopubs.org [ascopubs.org]

- 4. longdom.org [longdom.org]

- 5. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]

- 6. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Methyl-2’-deoxy Cytidine-d3 | LGC Standards [lgcstandards.com]

- 10. scbt.com [scbt.com]

- 11. 5-Methyl-2'-deoxycytidine-d3 | Isotope-Labeled Compounds | 1160707-78-7 | Invivochem [invivochem.com]

- 12. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]

- 13. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA methylation as a universal biomarker - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Stable Isotope-Dilution LC-MS/MS Method for High-Throughput Screening of DNA Methyltransferase Inhibitors Utilizing 5-Methyl-2'-deoxycytidine-d3

Abstract

DNA methylation is a critical epigenetic modification regulating gene expression, and its dysregulation is a hallmark of many diseases, including cancer.[1][2] DNA methyltransferases (DNMTs), the enzymes responsible for this modification, have become prime targets for therapeutic intervention.[1][2] This guide details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for quantifying DNMT activity and evaluating inhibitor efficacy. By using 5-Methyl-2'-deoxycytidine-d3 as an internal standard, this method provides a direct, quantitative measure of the enzymatic product, 5-Methyl-2'-deoxycytidine, offering superior accuracy and overcoming the limitations of indirect, antibody-based assays.[3][4][5] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable platform for screening and characterizing DNMT inhibitors.

Introduction: The Epigenetic Role of DNA Methylation

In mammalian cells, DNA methylation primarily involves the covalent addition of a methyl group to the C5 position of a cytosine residue, typically within a CpG dinucleotide context.[2][6] This reaction is catalyzed by DNMTs, which utilize S-adenosyl-L-methionine (SAM) as the universal methyl donor.[6][7][8] The resulting epigenetic mark, 5-methylcytosine (5mC), is fundamental to processes such as transcriptional silencing, genomic imprinting, and maintaining genome stability.[1][9]

There are two main classes of DNMT activity: de novo methylation, carried out by DNMT3A and DNMT3B, which establishes new methylation patterns, and maintenance methylation, performed by DNMT1, which copies existing methylation marks onto the new DNA strand during replication.[1][6] Aberrant hypermethylation of tumor suppressor gene promoters is a common event in oncology, leading to their silencing and promoting tumorigenesis. Consequently, inhibitors of DNMTs, such as the FDA-approved drug Decitabine (5-aza-2'-deoxycytidine), are of significant clinical interest.[10][11][12]

Traditional methods for measuring DNMT activity, such as ELISA-based or radioactivity assays, can suffer from indirect detection, antibody specificity issues, or the hazards of handling radioactive materials.[13][14] A mass spectrometry-based approach offers direct quantification of the enzymatic product and is considered the "gold standard" for its accuracy and sensitivity.[4][5][15] This application note describes such a method, leveraging a stable isotope-labeled internal standard for precise and reliable quantification.

Principle of the Assay

The core of this method is an in vitro enzymatic reaction followed by quantitative analysis using LC-MS/MS. A recombinant DNMT enzyme (e.g., DNMT1 or DNMT3A) is incubated with a suitable DNA substrate (e.g., a synthetic oligonucleotide containing CpG sites) and the methyl donor, SAM. The enzyme transfers a methyl group from SAM to cytosine residues in the DNA substrate, producing 5-methylcytosine.

Following the enzymatic reaction, the DNA is hydrolyzed into individual deoxyribonucleosides. At this stage, a known quantity of a deuterated internal standard, 5-Methyl-2'-deoxycytidine-d3 (5mC-d3), is added to each sample. The "d3" indicates that the three hydrogen atoms on the methyl group have been replaced with deuterium, increasing its mass by 3 Daltons without significantly altering its chemical properties or chromatographic retention time.

The sample is then analyzed by LC-MS/MS. The liquid chromatography step separates the deoxyribonucleosides. The tandem mass spectrometer is set to a specific mode called Multiple Reaction Monitoring (MRM), which provides two layers of mass filtering for exceptional selectivity.[3][4] It monitors the specific mass transition of the analyte (endogenously produced 5mC) and the internal standard (5mC-d3). By comparing the peak area of the analyte to the peak area of the known amount of internal standard, the absolute quantity of the enzymatically produced 5mC can be accurately determined.[16] When a potential inhibitor is included in the reaction, a reduction in the amount of 5mC produced directly correlates to the inhibitor's potency.

Materials and Reagents

| Reagent/Material | Suggested Supplier | Catalog Number (Example) |

| Recombinant Human DNMT1 | Reputable Biochem Supplier | Varies |

| S-(5'-Adenosyl)-L-methionine (SAM) | Sigma-Aldrich | A7007 |

| 5-Methyl-2'-deoxycytidine-d3 | LGC Standards | TRC-M294670[17] |

| 5-Methyl-2'-deoxycytidine (Standard) | Sigma-Aldrich | M5886 |

| Unmethylated CpG Oligonucleotide | Custom Synthesis | N/A |

| Nuclease P1 | Sigma-Aldrich | N8630 |

| Snake Venom Phosphodiesterase I | Worthington Biochemical | LS003913 |

| Alkaline Phosphatase | NEB | M0290 |

| Ammonium Acetate (LC-MS Grade) | Fisher Scientific | A11450 |

| Formic Acid (LC-MS Grade) | Fisher Scientific | A11750 |

| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |

| Water (LC-MS Grade) | Fisher Scientific | W6-4 |

| 96-well reaction plates | VWR | 40002-012 |

| LC-MS Vials | Agilent | 5182-0714 |

Detailed Experimental Protocol

Preparation of Reagents

-

DNMT Assay Buffer (1X): 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 1 mM DTT, 3 mM MgCl₂, 10% glycerol. Prepare fresh and keep on ice.

-

SAM Stock (10 mM): Dissolve SAM in 10 mM HCl to prevent degradation. Aliquot and store at -80°C. For the assay, dilute to 100 µM in DNMT Assay Buffer.

-

DNA Substrate Stock (100 µM): Dissolve lyophilized oligonucleotide in nuclease-free water. Aliquot and store at -20°C. Dilute to 10 µM in nuclease-free water for the assay.

-

Inhibitor Stocks: Dissolve test compounds in 100% DMSO to a concentration of 10 mM. Create serial dilutions in DMSO for the dose-response curve.

-

Internal Standard (IS) Stock (1 mg/mL): Dissolve 5-Methyl-2'-deoxycytidine-d3 in LC-MS grade water. Store at -20°C.

-

Working IS Solution (10 ng/mL): Dilute the IS stock in LC-MS grade water/acetonitrile (95:5 v/v).

-

Hydrolysis Enzyme Mix: Prepare a mix containing Nuclease P1 (10 U/mL), Snake Venom Phosphodiesterase (0.01 U/mL), and Alkaline Phosphatase (10 U/mL) in 20 mM Ammonium Acetate (pH 5.3).

DNMT Inhibition Assay (96-well plate format)

-

Setup: On ice, prepare a master mix of DNMT enzyme in DNMT Assay Buffer sufficient for all wells.

-

Inhibitor Addition: Add 1 µL of DMSO (for no-inhibitor and no-enzyme controls) or 1 µL of serially diluted inhibitor to the appropriate wells.

-

Enzyme Addition: Add 20 µL of the DNMT enzyme solution to all wells except the "no-enzyme" control. For the "no-enzyme" control, add 20 µL of DNMT Assay Buffer.

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a reaction initiation mix containing the DNA substrate and SAM. Add 29 µL of this mix to each well to start the reaction. The final reaction volume is 50 µL.

-

Final Concentrations: e.g., 50 nM DNMT1, 5 µM DNA substrate, 50 µM SAM. These should be optimized based on enzyme activity.

-

-

Incubation: Seal the plate and incubate at 37°C for 2 hours.

-

Reaction Quenching: Stop the reaction by adding 10 µL of 100 mM EDTA and placing the plate on ice.

Sample Preparation for LC-MS/MS

-

DNA Hydrolysis: To each well, add 60 µL of the Hydrolysis Enzyme Mix. Seal the plate and incubate at 37°C for 4 hours or overnight.

-

Protein Precipitation & IS Spiking: Add 120 µL of ice-cold acetonitrile containing the 10 ng/mL internal standard (5mC-d3) to each well. This stops the hydrolysis reaction and precipitates proteins.

-

Centrifugation: Seal the plate, vortex briefly, and centrifuge at 4,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate or individual LC-MS vials.

-

Evaporation & Reconstitution: Evaporate the samples to dryness using a vacuum concentrator. Reconstitute in 50 µL of mobile phase A (e.g., Water with 0.1% Formic Acid).

LC-MS/MS Method Parameters

The following are example parameters and should be optimized for the specific instrument used.

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: Thermo Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid[3]

-

Gradient: 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Sciex 5500 Triple Quadrupole or equivalent[11]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 5-Methyl-2'-deoxycytidine (5mC) | 242.1 | 126.1 | 50 |

| 5-Methyl-2'-deoxycytidine-d3 (IS) | 245.1 | 129.1 | 50 |

Causality Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion (126.1 for 5mC) corresponds to the 5-methylcytosine base after the fragmentation of the glycosidic bond, which is a characteristic and stable fragment ideal for quantification.[18]

Data Analysis and Interpretation

-

Quantification: Integrate the peak areas for the 5mC analyte and the 5mC-d3 internal standard (IS) for each sample using the instrument's software.

-

Calculate Response Ratio:

-

Response Ratio = (Peak Area of 5mC) / (Peak Area of 5mC-d3)

-

-

Determine % Inhibition:

-

First, calculate the net response for each sample by subtracting the average response ratio of the "no-enzyme" control.

-

% Inhibition = (1 - (Net Response of Inhibitor Sample / Net Response of No-Inhibitor Control)) * 100

-

-

IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce DNMT activity by 50%.

Example Data Presentation

The table below illustrates sample data for a hypothetical DNMT1 inhibitor.

| Inhibitor Conc. (µM) | Log [Inhibitor] | Avg. Response Ratio | Net Response | % Inhibition |

| No-Enzyme Control | N/A | 0.005 | 0.000 | N/A |

| 0 (No Inhibitor) | N/A | 1.255 | 1.250 | 0.0% |

| 0.1 | -1.0 | 1.130 | 1.125 | 10.0% |

| 0.3 | -0.52 | 0.880 | 0.875 | 30.0% |

| 1.0 | 0.0 | 0.630 | 0.625 | 50.0% |

| 3.0 | 0.48 | 0.255 | 0.250 | 80.0% |

| 10.0 | 1.0 | 0.068 | 0.063 | 95.0% |

From this data, the IC₅₀ is determined to be 1.0 µM.

Workflow Visualization

Conclusion

The stable isotope-dilution LC-MS/MS method described provides a highly accurate, sensitive, and direct means of assessing DNMT activity and screening for inhibitors. The use of 5-Methyl-2'-deoxycytidine-d3 as an internal standard corrects for variations in sample processing and instrument response, ensuring data of the highest quality and reproducibility.[16] This protocol serves as a robust foundation for researchers in epigenetics and drug discovery, enabling the confident identification and characterization of novel therapeutic agents targeting the DNA methylation machinery.

References

-

EpigenTek. Mechanisms of DNA Methyltransferases (DNMTs) and DNA Demethylases. [Link]

-

Bas-Mas, A., et al. (2018). Detection of DNA methylation in genomic DNA by UHPLC-MS/MS. Methods in Molecular Biology. [Link]

-

Le, T., et al. (2014). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Journal of Molecular and Genetic Medicine. [Link]

-

Rodriguez-Gonzales, F., et al. (2014). Quantification of Global DNA Methylation Levels by Mass Spectrometry. Epigenetics and Chromatin. [Link]

-

Li, Q., et al. (2016). Mass Spectrometry Based Ultrasensitive DNA Methylation Profiling Using Target Fragmentation Assay. Analytical Chemistry. [Link]

-

Amsbio. S-Adenosylmethionine and Methylation. [Link]

-

CD BioSciences. Global DNA Modification Quantification by LC-MS/MS. [Link]

-

Bashtrykov, P., et al. (2017). DNA methyl transferase 1: regulatory mechanisms and implications in health and disease. International Journal of Molecular Sciences. [Link]

-

EpiGenie. (2017). One-Carbon, One Long Life: DNA Methylation Donors Linked to Longevity. [Link]

-

Wikipedia. DNA methyltransferase. [Link]

-

Chiang, P. K., & Cantoni, G. L. (1979). S-Adenosylmethionine and methylation. Biochemical Pharmacology. [Link]

-

Jeltsch, A., & Jurkowska, R. Z. (2018). Mechanisms of DNA Methyltransferase Recruitment in Mammals. IUBMB Life. [Link]

-

Lu, S. C., & Mato, J. M. (2018). S-adenosyl-methionine (SAM) alters the transcriptome and methylome and specifically blocks growth and invasiveness of liver cancer cells. Drug Discovery Today. [Link]

-

EpigenTek. (2022). EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit. [Link]

-

Biocompare. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit P-3001 from EpiGentek. [Link]

-

Standing, D., et al. (2017). Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors. Journal of Chromatography B. [Link]

-

Standing, D., et al. (2017). Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors. PubMed. [Link]

-

Song, L., et al. (2005). A Method to Assess Genomic DNA Methylation Using High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

-

Previs, S. F., & Herath, K. (2012). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. [Link]

-

Palii, S. S., et al. (2008). DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B. Molecular and Cellular Biology. [Link]

-

Cheng, G., et al. (2007). Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine. Chemical Research in Toxicology. [Link]

-

Palii, S. S., et al. (2008). DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B. PubMed. [Link]

Sources